Kaerophyllin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido fusídico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido fusídico ejerce sus efectos antibacterianos al inhibir la síntesis de proteínas bacterianas. Se dirige específicamente al factor de elongación G (EF-G) en el ribosoma, evitando el paso de translocación durante la síntesis de proteínas . Esta inhibición bloquea los cambios conformacionales necesarios para la liberación de EF-G del ribosoma, deteniendo efectivamente el crecimiento bacteriano .

Análisis Bioquímico

Biochemical Properties

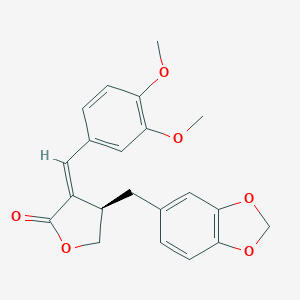

Kaerophyllin interacts with various biomolecules in biochemical reactions. It inhibits the activation of hepatic stellate cells by hepatocyte apoptotic vesicles . The compound’s chemical structure contains two carbonyl groups and a benzene ring, providing it with a certain level of stability .

Cellular Effects

This compound has significant protective effects on liver cells. It reduces serum aspartate transaminase and alanine transaminase levels, improves histological architecture, and reduces fibrosis score . This compound suppresses inflammation by reducing the mRNA of TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It elevates PPAR-γ activity and reduces TNF-α-stimulated mRNA levels of intracellular adhesion molecule-1 (ICAM-1), MCP-1, and IL-1β genes . This suggests that this compound may protect the liver from injury and fibrogenesis by suppressing hepatic inflammation and inhibiting hepatic stellate cell activation, possibly through upregulation of PPAR-γ expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido fusídico se puede sintetizar mediante la fermentación de Fusidium coccineum. El caldo de fermentación se procesa para aislar y purificar el antibiótico . Además, el fusidato de sodio, una forma de sal del ácido fusídico, se puede preparar disolviendo el ácido fusídico en una solución de bajo alcohol y luego cristalizándolo utilizando una solución de acetato de etilo .

Métodos de producción industrial

En entornos industriales, el ácido fusídico se produce mediante procesos de fermentación a gran escala. El caldo de fermentación se somete a varios pasos de purificación, que incluyen filtración, extracción y cristalización, para obtener el antibiótico puro . El proceso de producción está diseñado para mantener la estabilidad y la potencia del antibiótico al tiempo que se minimizan las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido fusídico experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en las reacciones de sustitución.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de ácido fusídico y compuestos sustituidos con actividades biológicas modificadas .

Comparación Con Compuestos Similares

El ácido fusídico es único entre los antibióticos esteroideos debido a su mecanismo de acción específico y su eficacia contra las bacterias Gram-positivas. Compuestos similares incluyen:

- 3-ceto fusidato

- 11-ceto fusidato

- 11-desoxi fusidato

Estos compuestos comparten similitudes estructurales con el ácido fusídico, pero difieren en sus grupos funcionales y actividades biológicas . La capacidad del ácido fusídico para formar complejos fuertes con ciclodextrinas aumenta su solubilidad y biodisponibilidad, lo que lo convierte en un antibiótico valioso en entornos clínicos .

Propiedades

IUPAC Name |

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOHFAJPKLSBP-MDNIKOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75590-33-9 | |

| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kaerophyllin and where is it found?

A1: this compound is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]

Q4: How does this compound interact with its biological targets?

A4: While the precise mechanism of action remains under investigation, studies suggest that this compound may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.

Q5: Have any studies investigated the in vivo effects of this compound?

A5: Yes, preclinical studies in rat models have demonstrated the potential of this compound to protect against liver fibrosis. []

Q6: Are there any established analytical methods for the quantification of this compound?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify this compound in Anthriscus sylvestris fruits. []

Q7: Has the total synthesis of this compound been achieved?

A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]

Q8: Is there any information on the stability of this compound under various conditions?

A9: While specific studies on this compound’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)